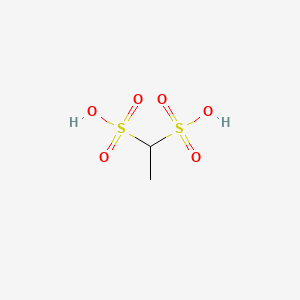

Ethane-1,1-disulfonic Acid

Description

Structure

3D Structure

Properties

CAS No. |

50853-52-6 |

|---|---|

Molecular Formula |

C2H6O6S2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethane-1,1-disulfonic acid |

InChI |

InChI=1S/C2H6O6S2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3,(H,3,4,5)(H,6,7,8) |

InChI Key |

DBNBYVDVUHEYAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethanedisulfonic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the creation of the ethanedisulfonic acid molecule through specific chemical reactions, primarily involving oxidation.

The oxidation of thiol-containing precursors is a key strategy for forming ethane-1,1-disulfonic acid. This process involves the conversion of a sulfur center from a lower to a higher oxidation state.

The oxidation of sodium 2-mercaptoethanesulfonate (MESNA) using potent oxidizing agents like acidic bromate (B103136) and aqueous bromine has been studied as a direct route to this compound. acs.orglookchem.com The reaction stoichiometry is dependent on the relative concentrations of the reactants.

In a straightforward reaction, one mole of bromate reacts with one mole of MESNA to yield bromide and this compound. acs.orgacs.org When bromate is present in excess, the reaction stoichiometry changes significantly. acs.orgacs.org The direct reaction between aqueous bromine and MESNA also yields this compound, along with hydrobromic acid. acs.orgacs.org This direct reaction with bromine is noted to be extremely fast, with a bimolecular rate constant estimated at 1.95 ± 0.05 × 10⁴ M⁻¹ s⁻¹. lookchem.comresearchgate.net Despite the use of strong oxidizing agents, the carbon-sulfur bond remains intact, and no sulfate (B86663) is produced. lookchem.comresearchgate.net

Table 1: Stoichiometry of MESNA Oxidation Reactions

| Oxidizing Agent | Reactant Ratio | Reaction Equation |

| Acidic Bromate | 1:1 | BrO₃⁻ + HSCH₂CH₂SO₃H → Br⁻ + HO₃SCH₂CH₂SO₃H acs.orgacs.org |

| Excess Acidic Bromate | 6:5 | 6BrO₃⁻ + 5HSCH₂CH₂SO₃H + 6H⁺ → 3Br₂ + 5HO₃SCH₂CH₂SO₃H + 3H₂O acs.orgacs.org |

| Aqueous Bromine | 3:1 | 3Br₂ + HSCH₂CH₂SO₃H + 3H₂O → HO₃SCH₂CH₂SO₃H + 6Br⁻ + 6H⁺ acs.orgacs.org |

The oxidation of the thiol group in MESNA to a sulfonic acid represents a 6-electron transfer. acs.org Mechanistic studies utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) indicate that the reaction predominantly follows a nonradical pathway. lookchem.comacs.orgresearchgate.net This pathway involves three successive 2-electron transfers occurring at the sulfur center to form the final this compound product. lookchem.comacs.orgresearchgate.net

Oxidation Reactions for Ethanedisulfonic Acid Formation

Preparation of Ethanedisulfonate Salts and Hydrates

The synthesis of salts and hydrates of ethanedisulfonic acid is crucial for its isolation, purification, and application in various fields, including the formation of coordination complexes.

Two novel crystalline polymorphs of bis(oxonium) ethane-1,2-disulfonate (B8448843), designated as Form II and Form III, have been synthesized and characterized. nih.govresearchgate.net These crystals were serendipitously obtained from an aqueous solution during an unsuccessful attempt at salt formation with an active pharmaceutical ingredient. nih.govresearchgate.net Initially, columnar crystals of the less stable Form III appeared, which over time transformed into the more stable prismatic crystals of Form II. nih.gov

The two polymorphs exhibit different crystal symmetries: Form II is monoclinic (P2₁/n), while Form III is triclinic (Pī). researchgate.net Both structures are characterized by extensive networks of O—H⋯O hydrogen bonds. nih.govresearchgate.net However, the nature of these networks differs significantly between the forms. In Form II, the hydrogen-bonding network is three-dimensional, similar to the previously reported Form I. nih.govresearchgate.net In contrast, Form III's hydrogen-bonding network forms distinct layers parallel to the ab plane. nih.govresearchgate.net The geometry of the ethane-1,2-disulfonate dianion itself is nearly identical across all three known forms. nih.govresearchgate.net

Table 2: Crystallographic Data for Bis(oxonium) Ethanedisulfonate Polymorphs

| Parameter | Form II | Form III |

| Crystal System | Monoclinic researchgate.net | Triclinic researchgate.net |

| Space Group | P2₁/n researchgate.net | Pī researchgate.net |

| Hydrogen Bonding | 3D Network nih.govresearchgate.net | Layered (parallel to ab plane) nih.govresearchgate.net |

| Stability | More stable nih.gov | Less stable nih.gov |

Ethanedisulfonate and its derivatives can act as ligands to form coordination complexes with various metal ions. A series of polyanionic linear trinuclear complexes, including one with Nickel(II), have been synthesized using 4-(1,2,4-triazol-4-yl)ethanedisulfonate as the ligand. semanticscholar.orggrafiati.com

The synthesis involves reacting the dimethylammonium salt of the ligand with the corresponding metal(II) perchlorate (B79767) salt in water in a 2.5:1 molar ratio. semanticscholar.org For the nickel complex, (Me₂NH₂)₆[Ni₃(µ-L)₆(H₂O)₆] was synthesized by dissolving Ni(ClO₄)₂·6H₂O and the ligand in water, followed by mixing the solutions. semanticscholar.org The resulting complex was isolated as a solid salt by the slow vapor diffusion of ethanol (B145695) into the aqueous reaction mixture. semanticscholar.org Crystallographic analysis confirms a molecular structure where three nickel(II) ions are linked by triple N1-N2-triazole bridges from the ethanedisulfonate-functionalized ligand. semanticscholar.org The nickel(II) ions in these complexes typically exhibit an octahedral coordination geometry. researchgate.netchemijournal.com

Compound Index

Derivatization for Pharmaceutical Salt Forms (e.g., Edoxaban (B1671109) Hemiethenedisulfonic Acid Salt)

The derivatization of active pharmaceutical ingredients (APIs) into salt forms is a critical strategy in pharmaceutical development to enhance physicochemical properties such as solubility, stability, and bioavailability. Current time information in Bangalore, IN. Sulfonic acids, including ethanedisulfonic acid, are widely employed for this purpose due to their strong acidic nature, which facilitates the formation of stable salts with basic drug molecules. d-nb.info These resulting salts are often referred to as edisylates. organic-chemistry.org

A notable example of this application is the formation of edoxaban hemiethylenedisulfonic acid salt. Edoxaban, a factor Xa inhibitor used as an anticoagulant, in its tosylate monohydrate form, exhibits low solubility. axispharm.comscielo.org.za To overcome this limitation, a novel salt form, edoxaban hemiethylenedisulfonic acid salt monohydrate, was developed. axispharm.com In this salt, two molecules of edoxaban form an ionic bond with one molecule of ethylenedisulfonic acid. axispharm.com Research has demonstrated that this derivatization significantly enhances the water solubility of the drug, with studies indicating an increase of 13 times or more compared to the tosylate salt. axispharm.com This improved solubility can lead to more rapid dissolution in biological environments. nih.gov

The process of forming such pharmaceutical salts requires careful consideration of reaction conditions to avoid the generation of potentially genotoxic impurities. nih.gov The formation of alkyl sulfonates, for instance, is more likely to occur under highly acidic conditions, elevated temperatures, or prolonged reaction times, which are generally avoided during the synthesis of API sulfonate salts. nih.gov

Table 1: Comparison of Edoxaban Salt Forms

| Salt Form | Key Feature | Reported Improvement |

| Edoxaban Tosylate Monohydrate | Commercially available form | Baseline |

| Edoxaban Hemiethenedisulfonic Acid Salt Monohydrate | Enhanced water solubility | >13-fold increase in solubility compared to tosylate form axispharm.com |

Synthesis of Substituted Ethanedisulfonic Acid Building Blocks

Amine-Substituted Ethanedisulfonic Acid Analogs as Building Blocks for Water-Solubilization

The introduction of amine functionalities into sulfonic acid structures can yield valuable building blocks for various applications, particularly for enhancing water solubility. While direct synthetic routes for amine-substituted this compound are not extensively detailed in readily available literature, the synthesis of analogous amino monosulfonic acids, such as taurine (B1682933) (2-aminoethanesulfonic acid) and its derivatives, provides insight into potential synthetic strategies. These methods could conceptually be adapted for disulfonated compounds.

One prevalent method for synthesizing taurine involves the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid). nih.gov Another approach starts from aziridine, which reacts with sulfurous acid. nih.gov More complex, substituted taurine analogs can be synthesized from aziridines through a multi-step process involving a ring-opening reaction with thioacetic acid, subsequent oxidation, and hydrolysis. d-nb.infonih.gov This method has been shown to be efficient for producing a variety of structurally diverse substituted taurines, including 2-substituted and 2,2-disubstituted derivatives. nih.govacs.org

Furthermore, a "safety-catch" principle has been developed for the synthesis of taurine derivatives. googleapis.com This strategy involves the protection of the sulfonic acid group, allowing for a Michael-type addition of secondary amines to an ethenesulfonate, which ultimately yields the desired N-substituted taurine derivative after deprotection. googleapis.com Such strategies, which allow for the controlled introduction of amine groups, are crucial for creating building blocks designed to improve the aqueous solubility of larger molecules. The resulting amino-sulfonic acid moiety, with its zwitterionic potential, can significantly enhance hydrophilicity.

Incorporation into Linkers for Advanced Coupling Reactions (e.g., Click Chemistry, SNAr, Sonogashira Cross-Couplings)

The incorporation of ethanedisulfonic acid moieties into chemical linkers is a strategy employed to enhance the properties of the resulting conjugates, particularly in the field of bioconjugation. The sulfonic acid groups, being negatively charged and highly polar, can significantly increase the hydrophilicity and aqueous solubility of otherwise hydrophobic linkers and their attached payloads, such as in antibody-drug conjugates (ADCs). nih.govamericanpharmaceuticalreview.com This can help prevent aggregation and improve the pharmacokinetic profile of the conjugate. nih.govamericanpharmaceuticalreview.com

Click Chemistry: While specific examples detailing the use of ethanedisulfonic acid-based linkers in "click chemistry" are not prominent, the modular nature of click reactions would readily allow for the incorporation of a bifunctional linker containing a sulfonic acid group. For instance, a linker could be designed with an azide (B81097) or alkyne on one end for click ligation and a reactive group on the other, with the ethanedisulfonic acid unit forming part of the linker's backbone to impart hydrophilicity.

SNAr Reactions: There is evidence for the use of 1,2-ethanedisulfonic acid in the design of linkers intended for use in Nucleophilic Aromatic Substitution (SNAr) reactions. googleapis.com SNAr is a key reaction in medicinal chemistry for the synthesis of molecules containing aromatic rings. d-nb.info A linker containing the ethanedisulfonic acid moiety can be designed to connect a nucleophile to an electrophilic aromatic substrate, with the sulfonate groups ensuring the solubility of the linker and the final conjugate.

Sonogashira Cross-Couplings: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, widely used in the synthesis of complex organic molecules. organic-chemistry.orgyoutube.com While direct examples of ethanedisulfonic acid-containing linkers in Sonogashira couplings are not readily found, the principle of using sulfonated linkers to improve solubility remains applicable. A linker could be functionalized with a terminal alkyne on one end and another reactive group on the other, with the ethanedisulfonic acid backbone providing the desired aqueous solubility for reactions in aqueous media or for the final product. The functional group tolerance of the Sonogashira reaction makes it compatible with a variety of substrates, although bulky substrates may require higher reaction temperatures. youtube.com

Table 2: Potential Applications of Ethanedisulfonic Acid in Advanced Coupling Reaction Linkers

| Coupling Reaction | Role of Ethanedisulfonic Acid Moiety in Linker | Potential Advantage |

| Click Chemistry | Hydrophilic backbone component | Improved solubility of reactants and products. |

| SNAr Reactions | Solubilizing component of the linker googleapis.com | Enhanced performance in aqueous media; improved properties of the final conjugate. |

| Sonogashira Cross-Coupling | Hydrophilic spacer | Facilitates reactions in aqueous environments and improves solubility of complex products. organic-chemistry.orgyoutube.com |

Elucidation of Reaction Mechanisms Involving Ethanedisulfonic Acid

Catalytic Reaction Pathways

Ethane-1,1-disulfonic acid and its isomer, ethane-1,2-disulfonic acid, serve as potent acid catalysts in a range of organic transformations. Their high acidity, with pKa values in the negative range, allows them to protonate a wide variety of substrates, thereby activating them towards nucleophilic attack or other subsequent reactions.

As a strong Brønsted acid, this compound can catalyze reactions through several general mechanisms. In reactions involving carbonyl compounds, for instance, the acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by nucleophiles. This is a common mechanism in reactions such as esterification, acetal (B89532) formation, and hydrolysis.

In the case of alkene reactions, such as hydration, the acid provides a proton to one of the carbon atoms of the double bond, leading to the formation of a carbocation intermediate. This carbocation is then attacked by a nucleophile, like water, to form the final product. The stability of the carbocation intermediate often dictates the regioselectivity of the reaction, following Markovnikov's rule.

The general mechanism for acid-catalyzed hydration of an alkene is as follows:

Protonation of the alkene: The alkene's pi bond attacks a proton (H+) from the sulfonic acid, forming a carbocation on the more substituted carbon.

Nucleophilic attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A base (which can be another water molecule or the conjugate base of the acid) removes a proton from the oxonium ion to yield the alcohol product and regenerate the acid catalyst.

A more advanced catalytic strategy involves the use of this compound in combination with macrocyclic host molecules in what is known as supramolecular catalysis. In this approach, the catalytic activity is enhanced by trapping the disulfonate counteranion within the cavity of a macrocycle. This strategy, termed Macrocycle-Enabled Counteranion Trapping (MeCAT), has been shown to significantly accelerate reactions and improve stereocontrol.

The Povarov reaction is a cycloaddition reaction used to synthesize tetrahydroquinolines. When catalyzed by ethane-1,2-disulfonic acid in conjunction with a tailor-made achiral diarylthiourea macrocycle, a significant acceleration of the reaction has been observed. redalyc.org The proposed mechanism involves the macrocycle encapsulating the ethanedisulfonate anion. This sequestration of the counteranion enhances the effective acidity of the proton, leading to a more potent catalytic species.

The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, can also be significantly enhanced using the MeCAT strategy. researchgate.net In the reaction between indoles and imines, the combination of ethane-1,2-disulfonic acid and a BINOL-derived chiral bisthiourea macrocycle has proven to be a highly effective catalytic system. redalyc.org Research has shown that using just 1 mol% of the macrocycle and 1 mol% of the ethanedisulfonic acid can lead to excellent conversion rates and high enantioselectivity (up to 99% ee). redalyc.org Notably, either the acid or the macrocycle alone is inactive, highlighting the synergistic effect of the supramolecular assembly. redalyc.org

The high efficiency and stereoselectivity observed in the MeCAT-catalyzed Friedel-Crafts reaction are attributed to two key mechanistic features: complexation-induced acidity enhancement and tight, directional ion-pairing. redalyc.org

Complexation-Induced Acidity Enhancement: The binding of the ethanedisulfonate anion within the macrocycle's cavity effectively shields its negative charge. This reduces the ion-pairing between the anion and the proton, thereby increasing the proton's availability and acidity. This "superacidity" effect leads to a more efficient activation of the substrate.

Tight, Directional Ion-Pairing: The chiral cavity of the macrocycle not only binds the counteranion but also creates a well-defined chiral environment. This forces the cationic intermediate to form a tight and directionally-oriented ion pair with the encapsulated anion. This precise spatial arrangement is crucial for controlling the stereochemical outcome of the reaction, leading to high enantioselectivity. redalyc.org

The following table summarizes the key aspects of the supramolecular catalysis involving ethanedisulfonic acid:

| Reaction | Catalyst System | Key Mechanistic Features | Outcome |

| Povarov Reaction | Ethane-1,2-disulfonic acid + Achiral diarylthiourea macrocycle | Counteranion trapping | Significant reaction acceleration |

| Friedel-Crafts Reaction | Ethane-1,2-disulfonic acid + Chiral bisthiourea macrocycle | Counteranion trapping, Complexation-induced acidity enhancement, Tight directional ion-pairing | Excellent conversion, High enantioselectivity (up to 99% ee) |

Supramolecular Catalysis through Counteranion Trapping

Electrochemical Reaction Mechanisms

Detailed studies specifically outlining the electrochemical reaction mechanisms of this compound are not extensively available in the reviewed literature. However, general principles of electrochemistry of organic compounds can be applied to hypothesize its behavior. The electrochemical reactions of organic molecules typically involve the transfer of electrons to or from the molecule at an electrode surface, leading to oxidation or reduction.

For a compound like this compound, the sulfonic acid groups are generally electrochemically stable and not easily reduced or oxidized. The primary electrochemical activity would likely involve the carbon-hydrogen or carbon-sulfur bonds under specific conditions.

Hypothetical Oxidation Mechanism: Electrochemical oxidation would involve the removal of electrons from the molecule. This could potentially lead to the formation of radical cations, which could then undergo further reactions such as C-S bond cleavage or reaction with the solvent or other species in the electrolyte. The oxidation potential would be expected to be high, reflecting the stability of the molecule.

Hypothetical Reduction Mechanism: Electrochemical reduction would involve the addition of electrons to the molecule. This is generally more difficult for alkanes and their derivatives unless there are activating functional groups. The sulfonic acid groups are electron-witting, which might make the adjacent C-H bonds more susceptible to reduction, although this would still likely require a very negative potential. The reduction could lead to the cleavage of the C-S bond, forming an alkane and sulfite (B76179) or sulfate (B86663) ions.

It is important to note that these are generalized and hypothetical mechanisms. The actual electrochemical behavior of this compound would be highly dependent on the specific experimental conditions, including the electrode material, solvent, supporting electrolyte, and pH.

Structural Evolution and Electron Transfer Events in Electrocatalytic Oxygen Evolution Reactions

The involvement of ethanedisulfonate, the conjugate base of ethanedisulfonic acid, has been studied in the context of the electrocatalytic oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. researchgate.netrsc.org Research has focused on hybrid layered cobalt hydroxide (B78521) materials where ethanedisulfonate ions act as pillars, influencing the catalyst's structure and redox behavior. researchgate.netx-mol.com

A specific compound, Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O, was synthesized to investigate these mechanisms. In this structure, layers of cationic cobalt hydroxide, {[Co₇(OH)₁₂]²⁺}∞, are held together by ethanedisulfonate anions through electrostatic forces and hydrogen bonding. researchgate.netx-mol.com The host layers themselves contain both octahedrally (CoOh) and tetrahedrally (CoTd) coordinated cobalt cations in a 5:2 ratio. researchgate.netx-mol.com

This hybrid material was found to be an effective catalyst for the OER in a 1 M potassium hydroxide (KOH) solution, achieving a current density of 10 mA cm⁻² at a relatively low overpotential of approximately 410 mV. researchgate.netx-mol.com The study of the reaction mechanism through in situ Raman spectroscopy revealed a dynamic structural evolution of the catalyst during the OER process. researchgate.netx-mol.com

The key transformations observed are:

Initial Evolution: The catalyst first transforms into Co(III)-based phases, which are a mixture of layered cobalt oxyhydroxide (CoOOH) and spinel cobalt(II,III) oxide (Co₃O₄). researchgate.netx-mol.com

Formation of Active Intermediates: As the OER proceeds, these Co(III) compounds are further converted into Co(IV)-O intermediates that contain [CoO₆] units. These intermediates are considered the active sites for oxygen evolution. researchgate.netx-mol.com

This structural evolution suggests a topotactic phase transition, where the basic layered structure of the catalyst is maintained while the chemical composition and oxidation states of the cobalt centers change. The research also indicated that the octahedrally and tetrahedrally coordinated cobalt sites exhibit different levels of activity in the electrochemical reaction. researchgate.netx-mol.com The electron transfer events associated with these transformations were identified using Fourier-transformed alternating current voltammetry. researchgate.netx-mol.com

Table 1: Structural Evolution of Ethanedisulfonate-Pillared Cobalt Hydroxide during OER

| Stage | Catalyst Structure | Key Species | Cobalt Oxidation State |

| Initial State | Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O | {[Co₇(OH)₁₂]²⁺}∞ layers with CoOh and CoTd sites | Co(II) |

| Intermediate | Mixture of layered and spinel phases | CoOOH and Co₃O₄ | Co(III) |

| Active State | Co(IV)-O intermediates | [CoO₆] units | Co(IV) |

Proton Transfer Phenomena in Ethanedisulfonic Acid Systems

Proton transfer is a fundamental chemical process, and its study is crucial for understanding acid-base chemistry and reaction mechanisms. libretexts.orgchallenge-family.com In systems involving ethanedisulfonic acid, the degree of proton transfer between the acid and a base can be explored to determine whether the resulting product is a co-crystal (partial proton transfer) or a molecular salt (full proton transfer). rsc.org

The outcome of the interaction between an acid and a base can often be predicted by the "pKa rule". This rule suggests that if the difference in pKa values (ΔpKa) between the base and the acid is less than 0, a co-crystal is likely to form. Conversely, if the ΔpKa is greater than 3, the formation of a molecular salt through complete proton transfer is expected. rsc.org

Ethane-1,2-disulfonic acid has been used as a model bidentate acid to study these phenomena with pyridine-based macrocycles (pyrido-cyclophanes). rsc.org Due to its two sulfonic acid groups, it can interact with two basic sites. Sulfonic acids are strong acids, and ethanedisulfonic acid has pKa values of -1.46 and -2.06, indicating its very strong acidic nature. wikipedia.org

In studies where ethanedisulfonic acid was used to titrate pyrido-cyclophanes in non-aqueous solvents, the results pointed towards a complete transfer of protons from the acid to the pyridine (B92270) nitrogen atoms. rsc.org This was supported by Brønsted correlations, where a slope (α) of approximately |1| indicates a full proton transfer, regardless of the specific pKa of the acid used in the experiment. rsc.org The formation of a molecular salt, where the protons reside on the pyridine moieties and the ethanedisulfonate acts as the counteranion, was the observed outcome. rsc.org These findings highlight the role of ethanedisulfonic acid as a potent proton donor in non-aqueous systems. rsc.org

Table 2: Factors Influencing Proton Transfer in Ethanedisulfonic Acid Systems

| Factor | Description | Outcome with Ethanedisulfonic Acid |

| ΔpKa Rule | Predicts the degree of proton transfer based on the difference in pKa values between the acid and base. rsc.org | Given its very low pKa, a large ΔpKa is expected with most bases, favoring complete proton transfer. rsc.orgwikipedia.org |

| Bidentate Nature | The ability to donate two protons allows for interaction with multiple basic sites or functioning as a bidentate guest. rsc.org | Acts as a bidentate acid with pyrido-cyclophanes. rsc.org |

| Solvent | The solvent can mediate or interfere with proton transfer processes. rsc.org | In non-aqueous solvents like acetonitrile, complete proton transfer to pyridine bases is observed. rsc.org |

| Brønsted Correlation | The relationship between the rate or equilibrium constant and the pKa of related acids/bases. A slope (α) near 1 suggests full proton transfer. rsc.org | Studies show a slope of α ≈ |

Structural and Spectroscopic Characterization of Ethanedisulfonic Acid and Its Compounds

Crystal Structure Analysis

Detailed single-crystal X-ray diffraction studies for ethane-1,1-disulfonic acid or its simple salts are not widely reported in the reviewed literature. The majority of crystallographic data available is for the related ethane-1,2-disulfonate (B8448843) isomer. However, analysis of more complex systems incorporating the ethane-1,1-disulfonate moiety provides some insight.

Hydrogen Bonding Networks and Their Influence on Solid-State Structures

Hydrogen bonding is a critical factor in the structure of sulfonic acids and their derivatives. In block polymer composite membranes containing poly(2-acrylamido-ethane-1,1-disulfonic acid), hydrogen bonding within the nanoporous structure is responsible for creating stable and tunable properties. acs.org The disruption of these hydrogen bonds can alter the ionization state and physical characteristics of the material. acs.org Generally, hydrogen bonds involving sulfonate groups are key to forming extended supramolecular networks, which stabilize the solid-state structure. acs.org

Molecular Symmetry of Sulfonate Groups in Anions

The molecular symmetry of the ethane-1,1-disulfonate anion has not been explicitly detailed in the available literature through crystallographic studies. In principle, the two sulfonate groups are attached to the same carbon atom. The symmetry of the anion would be influenced by its conformation and the interactions within a crystal lattice. In related disulfonate compounds, the molecular symmetry of the individual sulfonate groups can be distorted from an ideal geometry due to crystal packing forces and hydrogen bonding. rsc.org

Advanced Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectroscopic data for pure this compound are not provided in the searched literature. However, ¹H NMR spectroscopy has been mentioned as a technique to determine the presence of related compounds like methanedisulfonic acid in reaction mixtures. lookchem.com For derivatives such as poly(2-acrylamido-ethane-1,1-disulfonic acid), advanced analytical techniques are used to characterize the structure and properties, which would include NMR, although specific spectral data is not detailed. acs.orgacs.org

¹H NMR for Structural Elucidation and Degree of Sulfonation Determination

While patents mention the use of ¹H NMR spectroscopy for characterizing polymers that incorporate the this compound moiety, such as poly(2-acrylamido-ethane-1,1-disulfonic acid), the specific spectral data for the monomer precursor is not provided. echemi.comchemicalbook.com In these polymeric systems, ¹H NMR is a critical tool for determining the degree of sulfonation, which is a crucial parameter influencing the material's properties. chemicalbook.com This analysis is typically performed by comparing the integral ratios of proton signals unique to the sulfonated monomer units against those of the non-sulfonated polymer backbone.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Functional Group Identification and Acidity Assessment

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful methods for identifying functional groups within a molecule. For this compound, these techniques would confirm the presence of key vibrational modes associated with its structure.

Expected characteristic absorption bands would include:

S=O stretching: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl groups.

C-S stretching: Vibrations associated with the carbon-sulfur bonds.

O-H stretching: A broad absorption band characteristic of the acidic protons of the sulfonic acid groups.

C-H stretching and bending: Absorptions corresponding to the ethyl group.

Despite the utility of this technique, specific, detailed IR or FTIR spectra for pure this compound are not found in the public domain. Literature that mentions the compound often does so in the context of more complex systems. For instance, FTIR spectroscopy has been used to monitor the chemical conversion and confirm the incorporation of related functional groups into polymer membranes. chemicalbook.comhmdb.ca The acidity of sulfonic acid groups, which influences the O-H stretching frequencies, can also be assessed, but specific data for this compound is not available.

Data Table: Expected IR Absorption Regions for this compound Note: This table is based on general frequencies for sulfonic acids, as specific experimental data for this compound is not available in the searched literature.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-2500 (broad) |

| C-H | Stretching | 3000-2850 |

| S=O | Asymmetric Stretching | 1350-1300 |

| S=O | Symmetric Stretching | 1165-1120 |

Mass Spectrometry (MS) for Mechanistic Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It can also be instrumental in mechanistic studies by identifying intermediates and products. Detailed mass spectra and fragmentation patterns for this compound that would be used for mechanistic studies are not available in the public literature. Research on related polymers mentions characterization by mass spectrometry, but does not provide specific data for the monomer. chemicalbook.com

In-Situ Raman Spectroscopy for Reaction Monitoring

Raman spectroscopy is a non-destructive technique that provides detailed information about chemical structure and can be used to monitor reactions in real-time (in-situ). horiba.com It is particularly useful for observing vibrational modes in aqueous solutions. In-situ Raman could theoretically be used to monitor the synthesis of this compound by tracking the disappearance of reactant peaks and the appearance of product peaks corresponding to specific molecular bond vibrations (e.g., C-S, S=O). edinst.commdpi.com However, there are no specific studies or published data demonstrating the use of in-situ Raman spectroscopy for monitoring the synthesis of this compound. thno.orgnih.gov

Elemental and Compositional Analysis Techniques

Elemental analysis provides the percentage composition of elements within a compound, which is fundamental for confirming its empirical and molecular formula. For this compound (C₂H₆O₆S₂), the theoretical elemental composition can be calculated. While techniques like X-ray Photoelectron Spectroscopy (XPS) have been used to determine the elemental composition of surfaces modified with polymers containing this compound derivatives, a formal elemental analysis report for the pure, isolated compound is not present in the reviewed sources. chemicalbook.commsu.edu

Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 24.022 | 12.63% |

| Hydrogen | H | 1.008 | 6.048 | 3.18% |

| Oxygen | O | 15.999 | 95.994 | 50.47% |

| Sulfur | S | 32.06 | 64.12 | 33.72% |

| Total | | | 190.184 | 100.00% |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, sulfur, and other elements present in a compound. This method provides an empirical validation of a compound's chemical formula. For this compound (C₂H₆O₆S₂), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (190.20 g/mol ).

The analysis is typically performed using an elemental analyzer, where a sample is combusted in a high-temperature furnace. The resulting gases (such as CO₂, H₂O, and SO₂) are separated and quantified by various detection methods, like thermal conductivity or infrared spectroscopy. The comparison between the experimentally determined elemental percentages and the calculated theoretical values is a critical step in verifying the identity and purity of a synthesized or isolated compound. rsc.org

While specific experimental data for this compound is not extensively published, the table below presents its theoretical elemental composition. In practice, experimental results for a pure sample are expected to align closely with these values, typically within a margin of ±0.4%.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 2 | 24.022 | 12.63 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.18 |

| Oxygen | O | 15.999 | 6 | 95.994 | 50.47 |

| Sulfur | S | 32.065 | 2 | 64.130 | 33.72 |

| Total | 190.194 | 100.00 |

Research on analogous compounds, such as salts of naphthalene-1,5-disulfonic acid and various sulfonated polymers, routinely employs elemental analysis to confirm their structure and purity. rsc.orgacs.org For instance, in the synthesis of sulfonated poly(arylene-alkane)s, elemental analysis is crucial for determining the sulfur content, which directly correlates to the degree of sulfonation achieved in the polymer backbone. rsc.org Similarly, characterization of novel chromogen derivatives of 4,4′-diaminostilbene-2,2′-disulphonic acid relies on elemental analysis to confirm that the synthesized products match their expected formulas. researchgate.net

Rutherford Backscattering (RBS) and Particle Induced X-ray Emission (PIXE) for Degree of Sulfonation

Rutherford Backscattering Spectrometry (RBS) and Particle Induced X-ray Emission (PIXE) are powerful, non-destructive ion beam analysis techniques that can provide detailed information on the elemental composition and depth profiling of materials. irb.hr While extensively used for thin films and polymers, the principles are applicable to the analysis of small organic molecules, particularly for determining the degree of sulfonation. researchgate.netresearcher.life

Rutherford Backscattering Spectrometry (RBS)

RBS involves directing a beam of high-energy ions (typically protons or helium ions) onto a sample. irb.hr When these ions collide with atomic nuclei in the sample, they are scattered backward. The energy of the backscattered ions is dependent on the mass of the target nucleus and the depth at which the collision occurred. iaea.org By measuring the energy of these backscattered ions, one can identify the elements present in the sample, especially heavier elements in a lighter matrix.

In the context of this compound, RBS would be particularly effective in quantifying the sulfur-to-carbon ratio. The sulfur atoms, being significantly heavier than carbon and oxygen, would produce a distinct signal at a higher backscattered energy. The yield of backscattered ions from sulfur relative to that from carbon can be used to determine the degree of sulfonation in a sample with high accuracy. This is analogous to its use in determining the degree of sulfonation in sulfonated poly(ether ether ketone) (SPEEK), where RBS provides a direct measure of the sulfur content. researchgate.net

Particle Induced X-ray Emission (PIXE)

PIXE is a complementary technique often used alongside RBS. irb.hr In PIXE, the incident ion beam excites electrons in the inner shells of the sample's atoms, causing them to be ejected. When electrons from outer shells drop down to fill these vacancies, characteristic X-rays are emitted. irb.hr The energy of these X-rays is unique to each element, allowing for their identification. nih.gov

PIXE is highly sensitive for a wide range of elements, from sodium to uranium, and can detect trace amounts. irb.hr For a sample containing this compound, PIXE analysis would generate a spectrum with clear peaks corresponding to the characteristic X-ray energies of sulfur, and potentially other heavier elements if present as salts or impurities. The intensity of the sulfur K-alpha X-ray peak would be directly proportional to the concentration of sulfonic acid groups in the sample. This method provides a quantitative measure of the elemental composition, which is essential for confirming the sulfonation level. researcher.life

The combination of RBS and PIXE offers a comprehensive elemental analysis. While PIXE is excellent for identifying a wide range of elements, RBS can provide accurate depth profiling and quantification of heavy elements in a light matrix, making the combined approach robust for characterizing the degree of sulfonation in organic compounds. irb.hriaea.org

Computational Chemistry and Theoretical Studies on Ethanedisulfonic Acid Systems

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of ethanedisulfonic acid and related systems.

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and properties of molecules, including sulfonic acids. researchgate.net It is widely used to gain detailed mechanistic insights and predict the reactivity of complex chemical systems. rsc.orgresearchgate.net Studies on related sulfonic acids demonstrate the power of DFT in elucidating reaction pathways. For instance, DFT calculations at the B3LYP/aug-cc-pVTZ level have been used to study the esterification mechanism of benzenesulfonic acid with methanol, evaluating several alternative pathways, including SN1 and SN2 type mechanisms. rsc.orgresearchgate.net Such studies can disregard high-energy intermediates, like pentacoordinate sulfur species, based on energy considerations and identify the most favorable reaction channels by calculating activation barriers. rsc.orgresearchgate.net

Similarly, DFT has been applied to understand the degradation mechanisms of persistent organic pollutants like perfluorobutane sulfonate (PFBS). nih.gov These calculations can identify the initial steps of degradation, such as an attack by a hydroxide (B78521) ion, and map out subsequent reaction pathways, providing crucial insights that support the development of environmental remediation technologies. nih.gov For ethane-1,1-disulfonic acid, DFT could be employed to model its reactions, predict its stability under various conditions, and understand its interactions with other chemical species, guiding experimental design and interpretation. nih.gov The accuracy of these computational methods in predicting electronic structure often correlates well with experimentally observed properties. researchgate.net

Computational methods are crucial for predicting the energy barriers of key chemical transformations like Hydrogen Atom Transfer (HAT) and epoxidation. HAT is a fundamental reaction in many chemical and biological processes. nih.govchemrxiv.org Machine learning models, trained on thousands of DFT-calculated energy barriers, have been developed to predict activation energies for HAT reactions with high accuracy, achieving mean absolute errors as low as 0.60-3.0 kcal/mol. chemrxiv.orgrsc.org These models use physical organic descriptors of the ground state substrate and the radical to make predictions, enabling rapid screening and rational design for C-H functionalization reactions. rsc.org The Marcus cross-relation offers another powerful theoretical framework to predict HAT rate constants, showing remarkable predictive power for reactions involving oxyl radicals. nih.govnih.gov

In the context of epoxidation, computational studies can elucidate the role of catalysts and reaction conditions. For example, while the epoxidation of chalcones by hydrogen peroxide is typically nucleophilic, DFT calculations have revealed that an alternative electrophilic epoxidation mechanism can become viable, particularly when stabilizing hydrogen bonding networks are present. researchgate.net Sulfonic acids themselves have been shown to catalyze certain epoxidation reactions. researchgate.net Theoretical calculations can model the transition states and intermediates involved, helping to understand how factors like the choice of catalyst or solvent influence reaction outcomes and energy barriers. researchgate.netacs.org For this compound, these computational approaches could predict its reactivity in HAT reactions and its potential catalytic activity in epoxidation processes.

Molecular Modeling and Simulation

While quantum mechanics provides deep electronic insight, molecular modeling and simulation techniques based on classical mechanics are essential for studying the behavior of larger systems and longer timescales.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to analyze the structure, dynamics, and intermolecular interactions of molecules. frontiersin.org Intermolecular forces, which include London dispersion forces, dipole-dipole interactions, and hydrogen bonds, are electrostatic in nature and govern the physical properties of substances in condensed phases. savemyexams.comlibretexts.org

MD simulations have been effectively used to study complex systems like perfluorooctane (B1214571) sulfonic acid (PFOS) to validate the structural stability of its complexes with biological targets like proteins. nih.gov These simulations track the movement of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions, such as hydrogen bonding with water or other molecules. nih.govnih.gov For this compound, MD simulations could be used to study its hydration, its behavior in a crystal lattice, and its interaction with other molecules, revealing how intermolecular forces dictate its macroscopic properties. taylorandfrancis.com The development of accurate force fields, which are the empirical potential energy functions used in MM and MD, is critical for the reliability of these simulations. frontiersin.org

The table below summarizes the types of intermolecular forces and their typical characteristics, which are the fundamental interactions modeled in MM and MD simulations.

| Force Type | Description | Typical Energy (kJ/mol) |

| London Dispersion | Temporary fluctuating dipoles arising from electron movement. Present in all molecules. | 1 - 50 |

| Dipole-Dipole | Electrostatic attraction between permanent dipoles in polar molecules. | 5 - 25 |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. | 15 - 40 |

| Ion-Dipole | Attraction between an ion and a polar molecule. | > 50 |

This table is a general summary of intermolecular forces. savemyexams.comlibretexts.org

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to design novel enzymes for specific catalytic functions. Machine learning models, particularly those based on neural networks, can be trained on large datasets of known reactions to predict the products of new reactant combinations. rsc.org By converting reactant molecules into numerical fingerprints, these models can learn the complex rules that govern chemical reactivity and predict the likelihood of forming a specific product. rsc.org

Other computational platforms use a combination of quantum chemical calculations and established empirical models to predict reaction rate constants and transformation products. rsc.org For instance, systems have been developed to predict the reaction of ozone with organic compounds by identifying reactive sites within a molecule and applying appropriate kinetic models. rsc.org In the context of sulfonation, a common reaction involving sulfonic acids, computational models can predict the major product(s) by considering the directing effects of existing functional groups on an aromatic ring. vaia.com These predictive tools are invaluable for hypothesis testing, guiding synthesis efforts, and designing new catalysts or enzymes for reactions involving substrates like this compound.

Theoretical Aspects of Protonation and Acidity

The acidity of a compound is a fundamental chemical property that can be rigorously investigated using theoretical methods. These approaches provide insight into the intrinsic acidity in the gas phase and can be extended to predict pKa values in solution.

Computational studies, primarily using DFT, can determine the gas-phase acidity of sulfonic acids by calculating the enthalpy of deprotonation (ΔHacid). researchgate.netresearchgate.net For instance, calculations on various sulfonic acid derivatives show that structural modifications, such as introducing hydrogen bond networks or electron-withdrawing groups, can significantly enhance acidity. researchgate.netresearchgate.net Ethane-1,2-disulfonic acid, a structural isomer of this compound, is known to be a very strong diprotic acid with experimentally determined pKa values of -1.46 and -2.06. wikipedia.org

Theoretical calculations can explore the structures of both the neutral acid and its conjugate base. For disulfonic acids, intramolecular hydrogen bonding can play a significant role in the stability of different conformers and influence their acidity. researchgate.netresearchgate.net The proton affinity, which is the negative of the enthalpy change for the protonation reaction, can also be calculated to assess the basicity of the conjugate base. semanticscholar.org Theoretical investigations into protonated species, such as protonated ethane (B1197151) (C₂H₇⁺), reveal the structures and relative energies of different protonation sites (e.g., C-C vs. C-H protonation). osti.gov For this compound, such calculations would clarify the most likely sites for protonation and deprotonation and quantify its strength as an acid.

The table below presents calculated gas-phase deprotonation enthalpies (ΔHacid) for methanesulfonic acid and its derivatives, illustrating how computational chemistry can quantify the effect of structural changes on acidity.

| Compound | Modification | Calculated ΔHacid (kcal/mol) | Acidity Enhancement (kcal/mol) |

| CH₃SO₃H | Reference | ~321 | 0 |

| Compound 4 | Three -CH₂OH groups | ~300 | ~21 |

| Compound 5 | Six -CH(OH)CH₂OH groups | ~286 | ~35 |

| Compound 6 | Nine -CH(OH)CH(OH)CH₂OH groups | ~279 | ~42 |

Data adapted from computational studies on acidity enhancement via hydrogen bond networks. researchgate.netresearchgate.net Values are approximate and serve to illustrate trends.

Heterogeneous Catalysis

Sulfonic Acid-Functionalized Periodic Mesoporous Organosilicas (PMOs)

Searches for periodic mesoporous organosilicas (PMOs) functionalized specifically with This compound did not yield any results. The common methods for preparing sulfonic acid-functionalized PMOs involve either post-synthesis sulfonation using agents like chlorosulfonic acid or co-condensation with organosilane precursors containing thiol groups (like mercaptopropyltrimethoxysilane), which are subsequently oxidized to sulfonic acid groups. mdpi.com There is no indication in the search results that this compound is used as a starting material or functionalizing agent for these materials.

Sulfonic Acid-Functionalized Carbon Nanomaterials (e.g., MWCNTs)

Similarly, no literature was found detailing the functionalization of multi-walled carbon nanotubes (MWCNTs) or other carbon nanomaterials using This compound . The prevalent methods for preparing sulfonated carbon nanotubes involve direct sulfonation with concentrated sulfuric acid or other sulfating agents. acs.org

Catalytic Activity in Esterification, Hydrolysis, Transesterification, and Dehydration Reactions

As no information was found on heterogeneous catalysts derived from This compound , there is consequently no data available on their catalytic activity in specific reactions such as esterification, hydrolysis, transesterification, or dehydration. While sulfonic acid-functionalized materials are known to be active catalysts for these transformations, the performance data is associated with materials prepared via other synthetic routes. mdpi.comacs.org

Electrocatalysis

There is no available research that investigates or describes the use of This compound or materials explicitly functionalized with it in the field of electrocatalysis. Some studies mention ethane-disulfonate in the context of electrocatalysis, but they refer to the 1,2-isomer. researchgate.net Another study mentions a di-iodinated derivative of this compound for use as a medical contrast agent, not as a catalyst. ontosight.ai

Due to the absence of scientifically verifiable information pertaining specifically to the catalytic applications of This compound , the generation of the requested article is not possible while adhering to the provided constraints of accuracy and focus.

Catalytic Applications of Ethanedisulfonic Acid and Its Functionalized Materials

Catalytic Activity in Detail

A hybrid layered cobalt hydroxide (B78521) material, structured with ethanedisulfonate pillars, has been synthesized and demonstrated as an effective electrocatalyst for the Oxygen Evolution Reaction (OER). rsc.orgrsc.orgresearchgate.net The compound, with the formula Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O, is created through a homogeneous alkalization reaction involving Co(SO₃C₂H₄SO₃) and hexamethylenetetramine. rsc.orgresearchgate.netx-mol.com

The unique structure of this material is characterized by cationic host layers of {[Co₇(OH)₁₂]²⁺}∞. rsc.orgresearchgate.net These layers are composed of both octahedrally (Coₒₕ) and tetrahedrally (CoₜᏧ) coordinated cobalt cations, with a specific ratio of Coₒₕ to CoₜᏧ of 5:2. rsc.orgresearchgate.netrsc.org The ethanedisulfonate ions are integrated into this structure, acting as pillars that are combined with the cationic host layers through electrostatic attractions and hydrogen bonding, resulting in a hybrid pillared layered framework. rsc.orgrsc.orgresearchgate.net

Research into its electrocatalytic performance reveals that this hybrid material can facilitate the OER in a 1 M KOH solution, achieving a current density of 10 mA cm⁻² at a relatively low overpotential of approximately 410 mV. rsc.orgrsc.orgresearchgate.netx-mol.com This catalytic activity is linked to a structural evolution of the material during the electrochemical process.

In situ Raman spectroscopy studies have shown that the catalyst undergoes a series of transformations under OER conditions. rsc.orgrsc.orgresearchgate.net Initially, the material evolves into cobalt(III)-based phases, which are a mixture of layered cobalt oxyhydroxide (CoOOH) and spinel cobalt oxide (Co₃O₄). rsc.orgrsc.orgresearchgate.net As the reaction proceeds, these Co(III) compounds are further converted into Co(IV)–O intermediates that contain [CoO₆] units. rsc.orgrsc.orgresearchgate.net This structural evolution points towards a topotactic phase transition, where the crystallographic orientation is maintained. The differing coordination environments of the cobalt ions, both octahedral and tetrahedral, exhibit distinct activities during the electrochemical reaction. rsc.orgresearchgate.net

The presence of tetrahedrally coordinated Co²⁺ sites in α-Co(OH)₂, a related material, is believed to contribute to higher OER activity compared to β-Co(OH)₂, which only contains octahedrally coordinated sites. researchgate.netresearchgate.net The ethanedisulfonate-pillared structure provides a framework that can stabilize these active cobalt sites and facilitate the necessary electronic transfers for the OER. The electron transfer events integral to the electrochemical reaction have been further identified using Fourier-transformed alternating current voltammetry. rsc.orgrsc.org

Catalytic Performance Data

| Catalyst | Formula | Electrolyte | Current Density | Overpotential |

| Ethanedisulfonate-Pillared Layered Cobalt Hydroxide | Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O | 1 M KOH | 10 mA cm⁻² | ~410 mV |

Advanced Materials Science Incorporating Ethanedisulfonic Acid

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. researchgate.net The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a variety of applications. scispace.comewadirect.com Ethanedisulfonate has been successfully incorporated into MOF structures, contributing to the development of new materials with tailored properties.

The synthesis of ethanedisulfonate-based MOFs typically involves solvothermal or hydrothermal methods, where a mixture of a metal salt, an organic linker, and ethane-1,1-disulfonic acid (or its salt) is heated in a solvent. nih.gov The ethanedisulfonate anion can act as a charge-balancing species or as a secondary linker, influencing the final structure and properties of the MOF.

One notable example is a silver-based cationic MOF, Ag₂(4,4'-bipy)₂(O₃SCH₂CH₂SO₃), synthesized using two different organic linkers. researchgate.net In this structure, one-dimensional Ag(4,4'-bipy) cationic chains are arranged into layers, with the ethanedisulfonate anions providing charge balance. researchgate.net Characterization using single-crystal X-ray diffraction revealed that only one oxygen atom from each sulfonate group weakly coordinates to the silver ions. researchgate.net This leaves the silver centers unsaturated, which is a key feature for potential catalytic applications. researchgate.net The synthesis of this material can be achieved under hydrothermal, reflux, or even room temperature conditions. researchgate.net

Another example involves the use of ethanedisulfonate as a pillar in the synthesis of a layered cobalt hydroxide (B78521), Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O. x-mol.com This compound was synthesized through a homogeneous alkalization reaction. x-mol.com The structure consists of cationic layers of {[Co₇(OH)₁₂]²⁺}∞, which are pillared by the ethanedisulfonate ions through electrostatic interactions and hydrogen bonding. x-mol.com

Characterization techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA) are crucial for confirming the structure, purity, and stability of the synthesized MOFs. researchgate.netrsc.org

MOF-based membranes are gaining attention for their potential in water purification and desalination due to their well-defined pore structures and high surface areas. universci.commdpi.com The incorporation of MOFs into polymer membranes can enhance their permeability and selectivity. universci.com The tunable nature of MOFs allows for the design of membranes with specific pore sizes and functionalities to target particular contaminants. mdpi.com

While direct applications of ethane-1,1-disulfonate-based MOFs in nanofiltration are still an emerging area of research, the principles of MOF-based separation suggest their potential. The ability to control the pore environment of a MOF by selecting appropriate linkers, such as ethanedisulfonate, can lead to membranes with tailored separation properties. For instance, MOFs can be designed with pore sizes that allow water molecules to pass through while rejecting larger hydrated ions, a key principle in nanofiltration for desalination. mdpi.com The functional groups within the pores, contributed by linkers like ethanedisulfonate, can also influence the separation performance through specific interactions with solutes.

| MOF Characteristic | Relevance to Nanofiltration | Potential Contribution of Ethanedisulfonate |

|---|---|---|

| Tunable Pore Size | Allows for size-selective separation of molecules and ions. mdpi.com | Acts as a pillar or linker to control the interlayer spacing and pore dimensions. |

| High Surface Area | Provides more channels for water transport, potentially increasing permeability. universci.com | Contributes to the overall framework structure, influencing the surface area. |

| Chemical Functionality | Enables specific interactions with contaminants for enhanced removal. universci.com | The sulfonate groups can introduce charge and hydrophilicity, affecting ion rejection and water flux. |

MOFs are highly promising materials for gas storage and separation, which are critical for various energy and environmental applications. scispace.comewadirect.comresearchgate.net Their high porosity and the ability to tailor their chemical environment make them suitable for selectively adsorbing specific gases. researchgate.netscispace.com

The separation of ethane (B1197151) from ethylene, for instance, is an industrially important but energy-intensive process. nih.gov MOFs are being explored as an alternative to traditional cryogenic distillation. nih.govsioc-journal.cn Computational screening studies have identified key structural properties of MOFs that are optimal for ethane/ethylene separation, such as pore limiting diameter, surface area, and void fraction. sioc-journal.cn While most MOFs show selectivity for ethylene, some have been identified as being ethane-selective. nih.govnih.gov

Ethanedisulfonate-based MOFs, with their specific pore geometries and chemical functionalities, could be designed to enhance the selective adsorption of certain gases. The sulfonate groups can create specific binding sites that differentiate between gas molecules.

Furthermore, a layered cobalt hydroxide pillared by ethanedisulfonate has shown promise in the electrochemical oxygen evolution reaction (OER), a key process in energy conversion technologies like water splitting. x-mol.com The material, Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O, acts as a catalyst for the OER in an alkaline medium. x-mol.com

| Material | Application | Key Finding | Reference |

|---|---|---|---|

| Co₇(OH)₁₂(C₂H₄S₂O₆)·1.6H₂O | Electrocatalytic Oxygen Evolution Reaction (OER) | The material promotes the OER with a relatively low overpotential of approximately 410 mV at a current density of 10 mA cm⁻². | x-mol.com |

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes

The primary known method for producing ethane-1,1-disulfonic acid involves the reaction of a carboxylic acid halide with chlorosulfonic acid. google.com To enhance the accessibility and versatility of this compound, the exploration of novel and more efficient synthetic routes is a critical area of future research. Key areas of investigation could include:

Direct Oxidation of 1,1-Ethanedithiol: Investigating controlled oxidation methods of 1,1-ethanedithiol could offer a more direct pathway to the desired product. This would require the development of selective oxidation catalysts that can convert the thiol groups to sulfonic acid groups without cleaving the carbon-sulfur bonds or causing unwanted side reactions.

Electrochemical Synthesis: Electrochemical methods could provide a green and highly controllable route to this compound. This would involve the electrochemical oxidation of suitable sulfur-containing precursors, potentially offering high purity and yield under mild reaction conditions.

Mechanochemical Approaches: Solid-state synthesis through ball milling or other mechanochemical techniques could offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. scielo.br

Development of Advanced Catalytic Systems

The strong Brønsted acidity of the two sulfonic acid groups on the same carbon atom makes this compound a promising candidate for the development of novel acid catalysts. Future research will likely focus on:

Homogeneous Catalysis: Investigating its efficacy as a catalyst in various organic transformations, such as esterification, alkylation, and condensation reactions, is a logical next step. Its high acidity could lead to enhanced reaction rates and yields compared to conventional acid catalysts.

Heterogeneous Catalysts: The immobilization of this compound onto solid supports, such as silica, polymers, or magnetic nanoparticles, could lead to the development of highly active and recyclable heterogeneous catalysts. This would combine the high acidity of the molecule with the practical advantages of solid-phase catalysis.

Dual-Functional Catalysts: The close proximity of the two sulfonic acid groups could be exploited to design catalysts with unique reactivity, potentially enabling cooperative catalytic effects in multi-step reactions.

Integration into Next-Generation Functional Materials

The incorporation of this compound into polymeric and other material backbones could impart unique functionalities, opening doors to new advanced materials.

Proton Exchange Membranes (PEMs) for Fuel Cells: The high density of sulfonic acid groups suggests that polymers functionalized with this compound could exhibit high proton conductivity, a key requirement for PEMs in fuel cells. Research into the synthesis and characterization of such polymers is a promising avenue.

Ion-Exchange Resins: Materials functionalized with this geminal disulfonic acid could be developed as high-capacity ion-exchange resins for water purification and metal ion separation.

Conducting Polymers: The introduction of this compound as a dopant or a functional monomer could enhance the conductivity and processability of conducting polymers for applications in organic electronics.

Deepening Mechanistic Understanding through Advanced Computational Techniques

To guide the rational design of new catalysts and materials, a thorough understanding of the fundamental properties of this compound at the molecular level is essential. Advanced computational techniques, such as Density Functional Theory (DFT), can provide invaluable insights.

Acidity and Dissociation: DFT calculations can be employed to accurately predict the pKa values of this compound and understand the influence of the geminal sulfonic acid groups on its dissociation behavior in various solvents. jps.jpresearchgate.nettandfonline.com

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions catalyzed by this compound, helping to optimize reaction conditions and catalyst design. researchgate.net

Material Properties: Simulations can predict the structural and transport properties of polymers and other materials incorporating this compound, accelerating the discovery of new functional materials.

New Applications in Interdisciplinary Fields

The unique properties of this compound could be leveraged in a variety of interdisciplinary fields beyond traditional chemistry.

Electrochemistry and Energy Storage: Its potential as an electrolyte additive in batteries or supercapacitors warrants investigation. acs.orgoaepublish.com The sulfonic acid groups could enhance ion transport and stability within electrochemical devices.

Biosensors: The functionalization of sensor surfaces with this compound could be explored for the development of novel biosensors, where the sulfonic acid groups could act as recognition elements or facilitate signal transduction. researchgate.net

Pharmaceuticals: While its isomer is used to form edisylate salts of drugs, the potential of this compound in pharmaceutical formulations as a counterion to improve the solubility and stability of active pharmaceutical ingredients remains an unexplored but potentially fruitful area of research. wikipedia.org

Q & A

Basic Research Questions

Q. How can researchers verify the purity of Ethane-1,1-disulfonic Acid (HEDP) in different commercial grades (e.g., 60% vs. 98%)?

- Methodology : Use titration (e.g., acid-base titration with standardized NaOH) to quantify active phosphonic acid groups. For higher precision, employ P NMR spectroscopy to distinguish between free phosphonate groups and hydrolyzed byproducts. Cross-validate with ion chromatography to detect sulfonic acid impurities, as HEDP may degrade under acidic conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow SDS guidelines: wear nitrile gloves, goggles, and lab coats. Store in sealed containers at room temperature, avoiding contact with strong oxidizers. In case of spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Regularly monitor pH stability during reactions, as decomposition can release toxic sulfur oxides .

Q. How can researchers ensure consistent nomenclature for this compound in publications to avoid confusion with structurally similar compounds?

- Methodology : Use IUPAC guidelines to validate naming. For example, "this compound" is distinct from "ethane-1,2-disulfonic acid" (CAS 110-04-3). Cross-check synonyms (e.g., HEDP, etidronic acid) against authoritative databases like PubChem to avoid outdated terms like "hydroxyethylidene diphosphonic acid" .

Advanced Research Questions

Q. What experimental design considerations are essential for studying HEDP’s chelation efficiency in water treatment applications?

- Methodology :

- Variables : pH (optimize between 6–8), temperature (25–50°C), and competing ions (e.g., Ca, Mg).

- Analysis : Use ICP-OES to quantify metal ion sequestration. Compare performance with EDTA or citric acid via stability constant () calculations. Validate using dynamic light scattering (DLS) to monitor precipitate formation .

Q. How can researchers resolve contradictions in kinetic data for HEDP-mediated reactions (e.g., oxidation or hydrolysis)?

- Methodology :

- Error Analysis : Quantify instrument uncertainty (e.g., UV-Vis spectrophotometer drift) and procedural variability (e.g., mixing efficiency).

- Statistical Validation : Apply Arrhenius equation to temperature-dependent data, using ANOVA to compare rate constants () across replicates. Address outliers via Grubbs’ test .

Q. What advanced techniques are suitable for identifying degradation products or impurities in synthesized HEDP?

- Methodology :

- Chromatography : Use HPLC-MS with a C18 column and 0.1% formic acid mobile phase to separate phosphonate derivatives.

- Structural Elucidation : Employ high-resolution FT-IR or H/C NMR to confirm sulfonic acid cleavage or oxidation products (e.g., sulfate ions) .

Q. How can potentiometric sensors be optimized for detecting this compound in complex matrices (e.g., biological fluids)?

- Methodology :

- Sensor Design : Incorporate ion-selective membranes with PVC-based matrices and dibutyl phthalate plasticizers.

- Calibration : Use standard additions of HEDP in buffered solutions (pH 7.4) to minimize interference from endogenous anions (e.g., phosphate). Validate with cyclic voltammetry to assess selectivity .

Data Analysis and Presentation

Q. What statistical approaches are recommended for analyzing contradictory results in HEDP’s inhibitory effects on scale formation?

- Methodology : Perform multivariate regression to isolate variables (e.g., ion concentration, flow rate). Use principal component analysis (PCA) to identify dominant factors. Report confidence intervals (95%) for inhibition efficiency (%) and p-values for significance testing .

Q. How should raw data from HEDP stability studies be presented to meet journal standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.